molecular formula C12H12N2O2 B15093149 N,N-dimethyl-5-phenyl-1,2-oxazole-3-carboxamide

N,N-dimethyl-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B15093149
M. Wt: 216.24 g/mol
InChI Key: TWURHBSGNMWRIU-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-phenyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the use of palladium-catalyzed direct arylation of oxazoles with high regioselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using metal-free synthetic routes to minimize costs and environmental impact. The use of microwave-assisted synthesis can also enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products: The major products formed from these reactions include substituted oxazoles, amine derivatives, and various functionalized oxazole compounds .

Scientific Research Applications

N,N-dimethyl-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

  • N-methoxy-N,2-dimethyl-oxazole-4-carboxamide
  • 5-methyl-4-phenyl-1,3-oxazole-2-carboxamide
  • N,N-dimethylpiperidine-4-carboxamide

Comparison: N,N-dimethyl-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N,N-dimethyl-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H12N2O2/c1-14(2)12(15)10-8-11(16-13-10)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

TWURHBSGNMWRIU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NOC(=C1)C2=CC=CC=C2

Origin of Product

United States

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